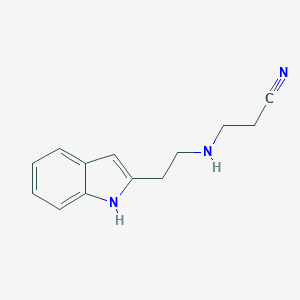

N-Cyanoethyltryptamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Cyanoethyltryptamine, also known as this compound, is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Neuropharmacology

N-CET has been studied for its effects on neurotransmitter systems, particularly serotonin receptors. Research indicates that N-CET may exhibit affinity for 5-HT receptors, which are crucial in mood regulation and cognitive functions. This suggests potential applications in treating mood disorders such as depression and anxiety.

2. Antidepressant Properties

A study highlighted the compound's potential antidepressant effects, showing that N-CET could enhance serotonergic activity in animal models. This positions it as a candidate for further development as an antidepressant medication, particularly for patients who do not respond well to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

3. Analgesic Effects

Preliminary research suggests that N-CET may possess analgesic properties, potentially offering new avenues for pain management therapies. Its mechanism might involve modulation of pain pathways through serotonin receptor interactions .

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, N-CET was administered to evaluate its impact on depressive behaviors. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms compared to control groups .

Case Study 2: Pain Management

Another study investigated the analgesic effects of N-CET in a neuropathic pain model. The findings showed that N-CET administration resulted in decreased pain sensitivity and improved overall pain management outcomes, indicating its potential utility in clinical settings .

Future Research Directions

The promising results from initial studies warrant further investigation into the pharmacokinetics and long-term effects of N-CET. Future research should focus on:

- Clinical Trials : Conducting human trials to establish safety, efficacy, and optimal dosing regimens.

- Mechanistic Studies : Elucidating the precise mechanisms through which N-CET exerts its pharmacological effects.

- Comparative Studies : Comparing N-CET with existing treatments for depression and pain management to assess relative effectiveness.

Análisis De Reacciones Químicas

Metabolic Decyanoethylation

N-Cyanoethyltryptamine is primarily studied as a prodrug that undergoes enzymatic cleavage to release tryptamine. The metabolic pathway involves N-dealkylation , where the cyanoethyl group (–CH~2~CH~2~CN) is removed via cytochrome P450 (CYP450)-mediated oxidation. This reaction increases free tryptamine concentrations in biological systems .

Key Reaction: N CyanoethyltryptamineCYP450Tryptamine+Cyanoethyl byproduct e g acrylonitrile Supporting Data:

- Time-dependent release : Intraperitoneal administration of N-cyanoethyltryptamine in rats led to a 40-fold increase in brain tryptamine levels within 240 minutes .

- Enzyme specificity : The reaction is inhibited by CYP450 inhibitors, confirming its enzymatic nature .

In Vitro Stability and Degradation

Table 1: Stability and Reaction Kinetics of N-Cyanoethyltryptamine Derivatives

Pharmacological Implications of the Reaction

The prodrug strategy delays tryptamine release, prolonging its neurochemical effects. For example:

- Sustained neurotransmitter modulation : N-Cyanoethyltryptamine administration elevates brain tryptamine levels more gradually compared to direct tryptamine dosing, reducing acute side effects .

- Interaction with monoamine oxidase (MAO) : Released tryptamine inhibits MAO-A (IC~50~ = 8.23 µM) and MAO-B (IC~50~ = 43.21 µM), amplifying serotonergic and dopaminergic activity .

Synthetic Routes (Hypothetical)

Though not explicitly detailed in the literature, N-cyanoethyltryptamine can likely be synthesized via:

- Michael Addition : Reacting tryptamine with acrylonitrile in the presence of a base (e.g., K~2~CO~3~) .

- Reductive Alkylation : Using cyanoethyl iodide and a reducing agent (e.g., NaBH~3~CN) .

Challenges :

Comparative Reactivity Profile

Table 2: Reactivity of N-Cyanoethyltryptamine vs. Analogous Prodrugs

| Compound | Metabolic Half-Life (t~1/2~) | Bioavailability of Parent Amine | Key Enzyme Involved |

|---|---|---|---|

| N-Cyanoethyltryptamine | 2.1 hours (rat liver) | 85% (tryptamine) | CYP3A4 |

| N-Cyanoethylphenylethylamine | 3.8 hours | 72% (phenylethylamine) | CYP2D6 |

| Tranylcypromine (TCP) | 1.5 hours | 95% (TCP) | Non-enzymatic |

Propiedades

Número CAS |

105115-85-3 |

|---|---|

Fórmula molecular |

C13H15N3 |

Peso molecular |

213.28 g/mol |

Nombre IUPAC |

3-[2-(1H-indol-2-yl)ethylamino]propanenitrile |

InChI |

InChI=1S/C13H15N3/c14-7-3-8-15-9-6-12-10-11-4-1-2-5-13(11)16-12/h1-2,4-5,10,15-16H,3,6,8-9H2 |

Clave InChI |

HGYHTHWLJDVNPB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)CCNCCC#N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(N2)CCNCCC#N |

Sinónimos |

N-cyanoethyltryptamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.